

# Application Note & Protocol: In Vitro Phosphorylation Assay Using Sgc-CK2-1

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## Compound of Interest

Compound Name: Sgc-CK2-1

Cat. No.: B10821030

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Audience: Researchers, scientists, and drug development professionals.

Introduction Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including cell survival, proliferation, and inflammation.[1][2] It phosphorylates hundreds of substrates, making it a key regulator in numerous signaling pathways.[1][2][3][4] Dysregulation of CK2 activity is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[2] However, the study of CK2 has been historically challenged by the use of non-selective inhibitors.[1] **Sgc-CK2-1** is a potent, cell-active, and highly selective ATP-competitive chemical probe for both human CK2 isoforms (CK2 $\alpha$ /CSNK2A1 and CK2 $\alpha'$ /CSNK2A2), providing a valuable tool for accurately dissecting CK2's biological functions.[5][6][7]

This document provides detailed protocols for utilizing **Sgc-CK2-1** in an in vitro phosphorylation assay to measure CK2 activity and inhibition.

## Sgc-CK2-1: Potency and Selectivity

**Sgc-CK2-1** demonstrates high potency against the catalytic subunits of CK2 in both enzymatic and cellular contexts. Its selectivity has been rigorously profiled, showing minimal off-target effects on a wide panel of kinases, making it a superior tool compared to less selective inhibitors.[8][9]

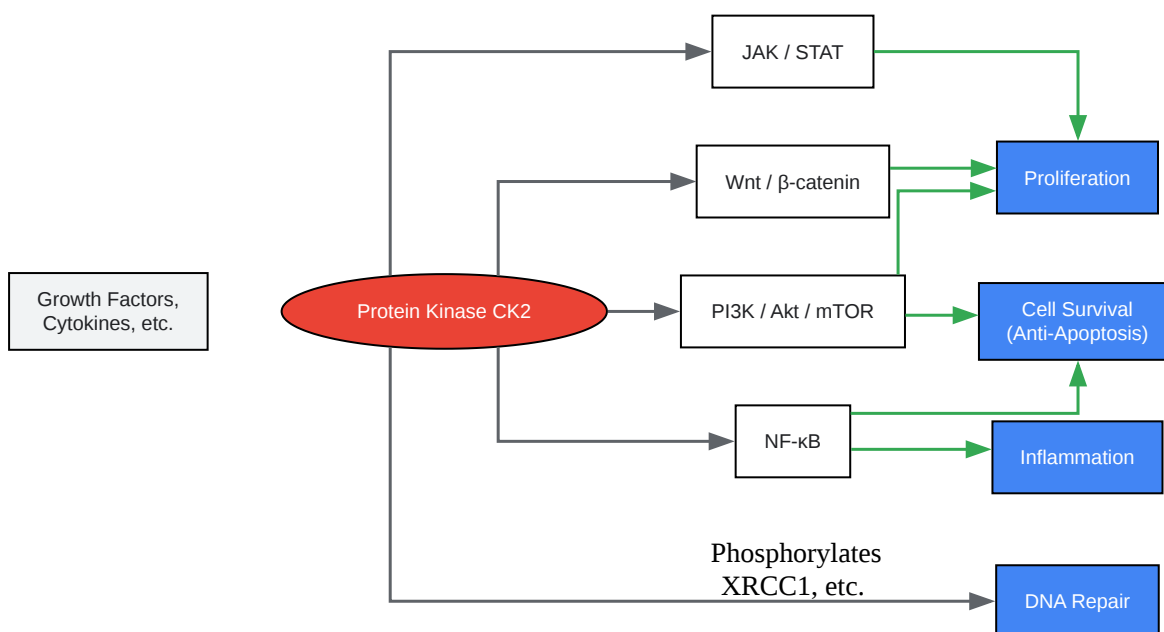
Table 1: Quantitative Profile of **Sgc-CK2-1**

Assay Type	Target	IC50 Value	Notes
Enzymatic Assay[1]	CK2 $\alpha$ (CSNK2A1)	4.2 nM	Assayed at 10 $\mu$ M ATP.
Enzymatic Assay[1]	CK2 $\alpha'$ (CSNK2A2)	2.3 nM	Assayed at 10 $\mu$ M ATP.
Cellular Assay (nanoBRET)[1][5]	CK2 $\alpha$ (CSNK2A1)	36 nM	Measures target engagement in live cells.
Cellular Assay (nanoBRET)[1][5]	CK2 $\alpha'$ (CSNK2A2)	16 nM	Measures target engagement in live cells.
Kinome-wide Selectivity[1][8]	403 Wild-Type Kinases	S(35) at 1 $\mu$ M = 0.027	Only 11 out of 403 kinases showed PoC <35.

| Off-Target Activity | DYRK2 | IC50 = 440 nM | Potential off-targets are at least 100-fold weaker.[8] |

## CK2 Signaling Pathways

CK2 is a central node in cellular signaling, influencing multiple pathways critical for cell fate. Its inhibition with a selective probe like **Sgc-CK2-1** allows for the precise investigation of its role in these networks. Key pathways regulated by CK2 include PI3K/Akt/mTOR, Wnt/ $\beta$ -catenin, NF- $\kappa$ B, and JAK/STAT.[3][4][10][11]

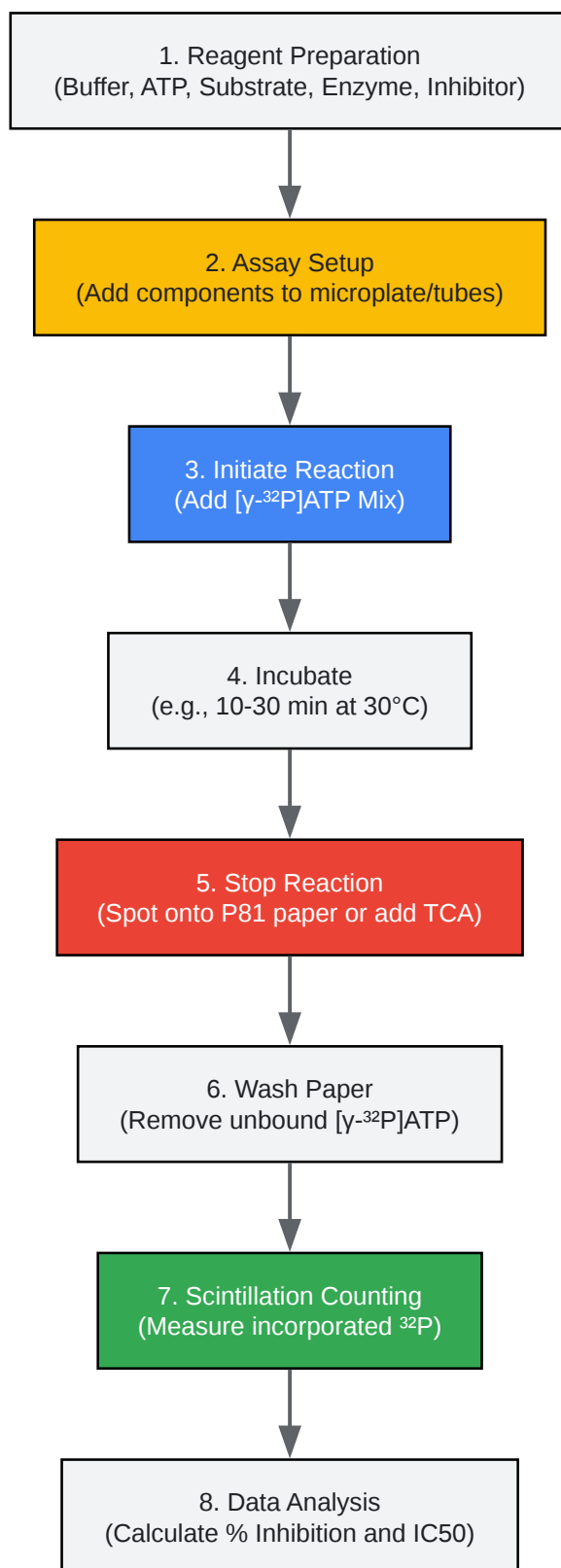


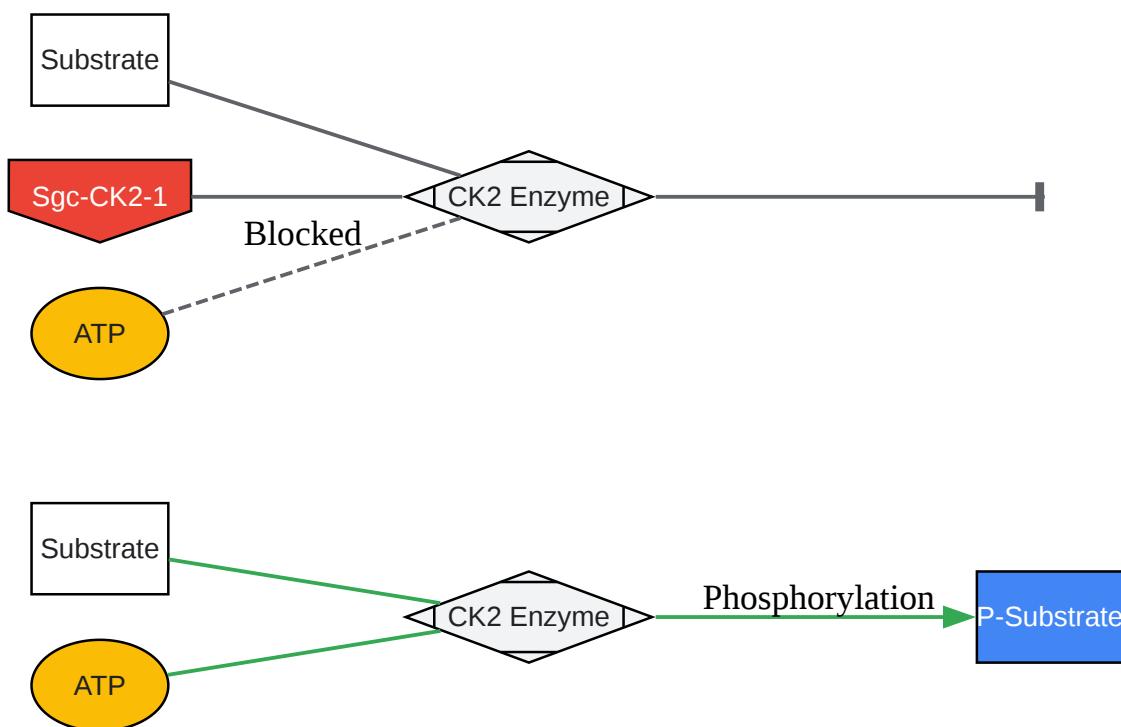
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Caption: CK2 integrates various signals to regulate key downstream pathways.

## In Vitro Kinase Assay: Experimental Workflow

The following diagram outlines the major steps for performing an in vitro phosphorylation assay to determine the IC<sub>50</sub> of **Sgc-CK2-1**. The principle involves quantifying the transfer of a radiolabeled phosphate from [ $\gamma$ -<sup>32</sup>P]ATP to a specific CK2 substrate peptide.[12][13][14]





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